molecular formula C11H14O B1348794 Benzenepentanal CAS No. 36884-28-3

Benzenepentanal

Cat. No. B1348794
CAS RN: 36884-28-3
M. Wt: 162.23 g/mol
InChI Key: FINOPSACFXSAKB-UHFFFAOYSA-N
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Description

Benzenepentanal, also known as Benzene, pentyl-, has the molecular formula C11H16 and a molecular weight of 148.2447 . It is also referred to by other names such as n-Amylbenzene, n-Pentylbenzene, Amylbenzene, Pentane, 1-phenyl-, Pentylbenzene, 1-Phenyl-n-pentane, 1-Phenylpentane, Phenylpentane, Benzene, n-pentyl-, NSC 73982, and 74296-33-6 .


Molecular Structure Analysis

The molecular structure of Benzenepentanal consists of a benzene ring attached to a pentyl group . The benzene ring is a six-membered ring consisting of six carbon atoms with alternating single and double bonds .

Scientific Research Applications

1. Benzene Derivatives in Chemical Synthesis

Benzenepentanal, a derivative of benzene, plays a crucial role in the field of chemical synthesis. Benzene itself, discovered in 1825, is a fundamental building block for a wide range of chemical compounds, including pharmaceuticals, agrochemicals, plastics, and materials for organic electronic devices. The structural diversity of benzene derivatives, such as benzenepentanal, is remarkably vast due to the ability of benzene to have its hydrogen atoms replaced by various substituents. This diversity has led to the development of advanced synthetic methods like programmed synthesis, using C-H activation, cross-coupling, and [4+2] cycloaddition reactions. These methods enable the synthesis of complex benzene derivatives with unique structural and property characteristics, crucial for various industrial applications (Suzuki et al., 2015).

2. Environmental Monitoring and Remediation

Benzenepentanal derivatives also play a significant role in environmental science, particularly in the monitoring and remediation of pollution. Benzene, the parent compound, is a widely recognized environmental pollutant, particularly in ground and surface waters. Studies on benzene biodegradation have been pivotal in understanding the mechanisms by which benzene and its derivatives can be broken down in environments lacking oxygen. Research on strains like Dechloromonas demonstrates the potential of these microorganisms to mineralize benzene and its derivatives anaerobically, with implications for the treatment of contaminated environments (Coates et al., 2001).

3. Health and Safety Research

In the field of health and safety, extensive research on benzene, a key component in benzenepentanal synthesis, has provided insights into its toxicological impacts. Studies have demonstrated that exposure to benzene can lead to multiple non-cancerous health effects, affecting vitalsystems such as reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This research emphasizes the importance of monitoring and regulating benzene levels to mitigate its potential health impacts. This is particularly relevant in regions where benzene concentration in petrochemicals is poorly monitored, highlighting a global health concern (Bahadar et al., 2014).

4. Analytical Chemistry and Detection Methods

Benzenepentanal, like its parent compound benzene, is relevant in analytical chemistry, particularly in the development of detection methods for volatile organic compounds (VOCs). Research into the stability and analysis of aldehydes and terpenes, which include benzene derivatives, has led to advancements in sampling and analytical methods. These methods are crucial for monitoring environmental pollution and ensuring public safety. The study of these compounds' stability and recovery in various conditions contributes significantly to our understanding of environmental monitoring techniques (Batterman et al., 1998).

properties

IUPAC Name

5-phenylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOPSACFXSAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340137
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpentanal

CAS RN

36884-28-3
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A vigorously stirred solution of 5-phenylpentanol (10 g), sodium bromide (6.45 g) and TEMPO, 2,2,6,6-tetramethyl-1-piperidinyloxy, (0.095 g) in a mixture of ethyl acetate, toluene and water (258 ml, 7:7:1, v/v/v), at 0° C., was treated with aqueous sodium hypochlorite solution (571 ml, 0.35M) saturated with sodium bicarbonate (43.85 g) in five portions separated by 10 minute intervals. The reaction mixture was treated with ethanol (20 ml) then partitioned between water (500 ml) and ethyl acetate (500 ml). The aqueous layer was extracted twice with ethyl acetate (500 ml). The combined organic phases were washed with aqueous sodium thiosulphate (500 ml, 5%), then with water (200 ml), then with brine (200 ml), then dried over magnesium sulphate and then evaporated to give the title compound as an orange oil, which was used without further purification. NMR (CDCl3): δ1.65 (m,4H), 2.35 (m,2H), 2.60 (t,2H), 7.10-7.30 (m,5H), 9.75 (s,1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Quantity
258 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
571 mL
Type
reactant
Reaction Step Two
Quantity
43.85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, at −78° C., to a stirred solution of oxalyl chloride (0.53 mL, 6.17 mmol) in dry CH2Cl2 (12 mL), DMSO (0.40 mL, 5.7 mmol) was added in a fast manner. After 15 min, a solution of 5-phenylpentan-1-ol (0.78 g, 4.75 mmol) in dry CH2Cl2 (6 mL) was added. The reaction mixture was stirred for 2 h at −78° C. before addition of Et3N (1.98 mL, 14.24 mmol). The solution was allowed to warm at rt, and after evaporation of CH2Cl2 the residue was taken up in Et2O and a saturated NH4Cl solution. After separation of phases the organic fraction was dried over Na2SO4, filtered and concentrated to dryness affording the title compound (0.75 g, 97%) as a pure product. 1H NMR (CDCl3): δ 1.67-1.73 (m, 4H), 2.44-2.52 (m, 2H), 2.60-2.71 (m, 2H), 7.16-7.35 (m, 5H), 9.78 (t, J=1.8 Hz, 1H).
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.98 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a mechanically stirred solution of oxalyl chloride (21.6 g; 170 mmol) in dry CH2Cl2 (400 mL) at -78° C. is added DMSO (22.3 g; 360 mmol) dropwise over 45 minutes. After stirring 15 minutes 5-phenylpentanol (25 g; 150 mmol) is added and the internal temperature is allowed to warm to -55° C. After stirring at this temperature for 30 minutes the reaction is cooled to -78° C. and triethylamine (104 mL; 750 mmol) is added slowly over 20 minutes. After stirring 15 minutes the reaction bath is removed and the temperature is allowed to warm to 20° C. over 40 minutes. The reaction mixture is then washed with 500 mL water. The water layer is then back-extracted with CH2Cl2 (2×50 mL). The combined organic fractions are washed with 300 mL 2 N HCl, 100 mL water, 200 mL NaHCO3, 100 mL brine and dried (MgSO4). The solution is concentrated in vacuo to obtain 5-phenylpentanal (25 g) which is used directly in Step B.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
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25 g
Type
reactant
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Quantity
104 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution containing 5-phenylpentanol (10 g, 60 mmol), sodium bromide (6.45 g, 63 mmol) and TEMPO (95 mg, 0.6 mmol) in a 7:7:1 mixture of EtOAc, toluene and water (258 mL) is cooled to 0° C. With vigorous stirring, an aqueous NaOCl solution (0.35 M, 571 mL, 200 mmol) saturated with NaHCO3 (43.85 g, 520 mmol) is added in five portions separated by 10 minutes intervals. TLC analysis following the final addition indicated complete reaction. Ethanol (20 mL) is added and the mixture is partitioned between water (500 mL) and EtOAc (500 mL). Aqueous layer is extracted with EtOAc (2×500 mL) and combined organic phases are washed successively with 5% aqueous Na2S2O3 (500 mL), water (200 mL) and brine (200 mL) then dried over MgSO4 and concentrated to afford 5-phenylpentanal as an orange oil which is used without further purification assuming 100% yield. TLC analysis [pet-ether/EtOAc, 9:1, Rf (alcohol)=0.20, Rf (aldehyde)=0.60]. 1H NMR (300 MHz, CDCl3) δ 1.65 (m, 4H), 2.35 (m, 2H), 2.60 (t, 2H), 7.10-7.30 (m, 5H), 9.75 (s, 1H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
571 mL
Type
reactant
Reaction Step Two
Quantity
43.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
258 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM Api, D Belsito, D Botelho, M Bruze… - …, 2017 - fragrancematerialsafetyresource …
… with β-methyl-benzenepentanal in acetone at concentrations … study, β-methyl-benzenepentanal was not mutagenic in the … β-methyl-benzenepentanal was evaluated in cultured human …
J BIELAWSKI, S BRANDANGE, L LINDBLOM… - 1979 - pascal-francis.inist.fr
Keyword (fr) CETOALDEHYDE COMPOSE ALIPHATIQUE COMPOSE BENZENIQUE REACTION CHIMIQUE ENONE PREPARATION COMPOSE SATURE COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
WI Kim, HJ Kim, SK Jung, IK Hong - Applied Chemistry for …, 1999 - koreascience.kr
Tire and raw material of tire, ie, SBR were degraded using pyrolysis process. The yield of pyrolytic oil was increased and that of gas was decreased with increase of operating …
Number of citations: 2 koreascience.kr
PS Andila, I Gede Tirta - Journal of Tropical Life Science, 2019 - search.ebscohost.com
Globba is the third largest genera in the Zingiberaceae family, distributed in tropical and sub-tropical regions with the center of biodiversity in Southeast Asia. The study about …
Number of citations: 2 search.ebscohost.com
G GORRICHON, S HAMMERER - 1980 - pascal-francis.inist.fr
Keyword (fr) ENONE ADDITION ALDIMINE METALLATION HYDRAZONE REGIOSELECTIVITE COMPOSE BENZENIQUE COMPOSE ALIPHATIQUE COMPOSE MONOCYCLIQUE …
Number of citations: 0 pascal-francis.inist.fr
SA VOJTKEVICH, A VM, D TA, K NP - 1979 - pascal-francis.inist.fr
Keyword (fr) COMPOSE SATURE COMPOSE ALIPHATIQUE ALDEHYDE ENALDEHYDE HYDROGENATION REACTION CHIMIQUE ALCOOL PRIMAIRE SOLUTION BASIQUE …
Number of citations: 0 pascal-francis.inist.fr

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